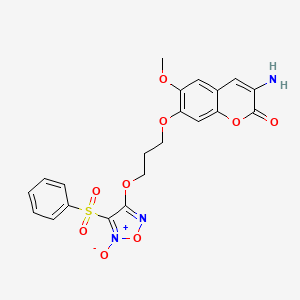
Antitumor agent-62
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-62 is a novel compound known for its potent antitumor properties. It has shown significant antiproliferative activity against various cancer cell lines, making it a promising candidate for cancer therapy. This compound is particularly noted for its ability to activate the mitochondrial apoptosis pathway and arrest the cell cycle at the G2/M phase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-62 involves multiple steps, including cyclization and condensation reactions. One common method involves the Biginelli reaction to form the pyrimidine parent nucleus, followed by condensation reactions using acetonitrile as the solvent and triethylamine as the acid-binding agent . The reaction conditions typically involve room temperature and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods while maintaining the reaction conditions to ensure consistency and quality. This often involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-62 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
Antitumor agent-62 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung, breast, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
Mécanisme D'action
The mechanism of action of Antitumor agent-62 involves multiple pathways:
Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathways Involved: The compound activates the mitochondrial apoptosis pathway, leading to the release of cytochrome c and activation of caspases, which ultimately result in cell death.
Comparaison Avec Des Composés Similaires
Antitumor agent-62 can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C21H19N3O9S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
3-amino-7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-6-methoxychromen-2-one |
InChI |
InChI=1S/C21H19N3O9S/c1-29-17-11-13-10-15(22)21(25)32-16(13)12-18(17)30-8-5-9-31-19-20(24(26)33-23-19)34(27,28)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9,22H2,1H3 |
Clé InChI |
FONGGCFZVFFQGL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)N)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





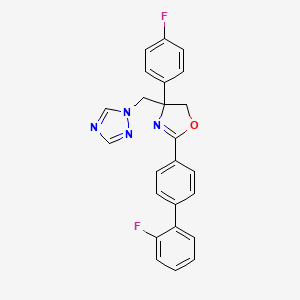
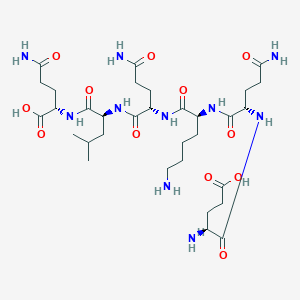
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
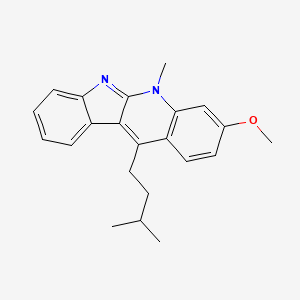
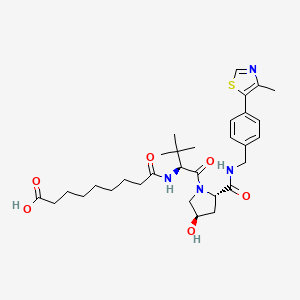
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
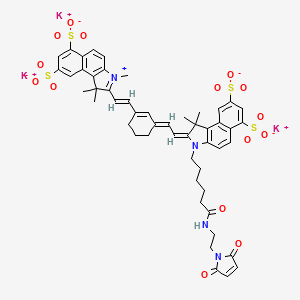
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

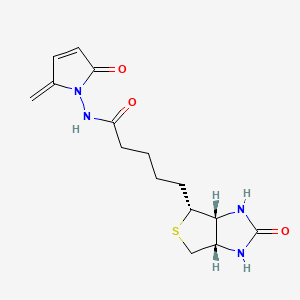
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
